KRAS inhibitor-23

Description

Structure

3D Structure

Properties

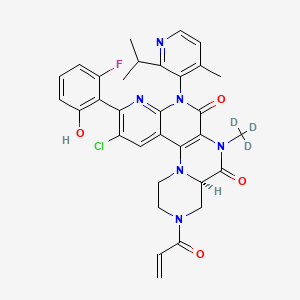

Molecular Formula |

C32H30ClFN6O4 |

|---|---|

Molecular Weight |

620.1 g/mol |

IUPAC Name |

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-9-(trideuteriomethyl)-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |

InChI |

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3 |

InChI Key |

PYKBFRQMXJWLGG-UVQYGLIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)[C@H]2CN(CCN2C3=C1C(=O)N(C4=NC(=C(C=C34)Cl)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Novel KRAS Inhibitors

A Framework for the Characterization of KRAS Inhibitor-23

Disclaimer: As of the latest literature review, specific binding affinity and kinetic data for a compound designated "this compound" are not publicly available. This guide provides a comprehensive framework for the characterization of a novel KRAS inhibitor, using established methodologies and data from well-studied KRAS inhibitors as a reference. This document is intended for researchers, scientists, and drug development professionals.

Introduction to KRAS and Its Signaling Pathways

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cellular signaling pathways.[1][2] In its active, guanosine triphosphate (GTP)-bound state, KRAS engages with downstream effector proteins to activate pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][3][4] Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking it in a constitutively active state and promoting tumorigenesis.[5][6][7] The development of inhibitors that can effectively target mutant KRAS has been a long-standing challenge in oncology.

Below is a diagram illustrating the central role of KRAS in downstream signaling.

References

- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity and Selectivity of Sotorasib (AMG 510): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of Sotorasib (AMG 510), a first-in-class covalent inhibitor of KRAS G12C. All data presented is collated from publicly available research.

Introduction to Sotorasib and its Mechanism of Action

Sotorasib is an orally bioavailable small molecule that selectively and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1][3] The high specificity of Sotorasib for the G12C mutant is attributed to the unique reactive cysteine at position 12, which is absent in wild-type KRAS and other common KRAS mutants.

Target Specificity and Selectivity Data

The following tables summarize the quantitative data on the binding affinity, potency, and selectivity of Sotorasib against various KRAS mutants and other RAS isoforms.

Table 1: Biochemical Activity of Sotorasib

| Target | Assay Type | Metric | Value | Reference |

| KRAS G12C | Nucleotide Exchange | IC₅₀ | 8.88 nM | [4] |

| KRAS WT | Nucleotide Exchange | IC₅₀ | >100 µM | [4] |

| KRAS G12D | Nucleotide Exchange | IC₅₀ | >100 µM | [4] |

| KRAS G12V | Nucleotide Exchange | IC₅₀ | >100 µM | [4] |

| NRAS G12C | Nucleotide Exchange | - | Active | [5][6] |

| HRAS G12C | Nucleotide Exchange | - | Active | [5][6] |

Table 2: Cellular Activity of Sotorasib

| Cell Line | KRAS Status | Assay Type | Metric | Value | Reference |

| NCI-H358 | KRAS G12C | Cell Viability | IC₅₀ | ~0.006 µM | [2][3] |

| MIA PaCa-2 | KRAS G12C | Cell Viability | IC₅₀ | ~0.009 µM | [2][3] |

| Various | KRAS G12C | Cell Viability | IC₅₀ | 0.004–0.032 µM | [3] |

| Various | Non-KRAS | Cell Viability | IC₅₀ | >7.5 µM | [2][3] |

| Various | KRAS G12C | p-ERK Inhibition | IC₅₀ | ~0.03 µM | [3] |

Table 3: In Vivo Efficacy of Sotorasib

| Xenograft Model | KRAS Status | Treatment | Outcome | Reference |

| NCI-H358 | KRAS G12C | 30 mg/kg, daily | Tumor regression | [7] |

| NCI-H2122 | KRAS G12C | Sotorasib monotherapy | Tumor growth inhibition | [8] |

| Patient-derived | KRAS G12C | 200 mg/kg | Near-complete inhibition of ERK phosphorylation | [3] |

| Patient-derived | KRAS G12V | Sotorasib treatment | No effect on tumor growth | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange

This assay measures the ability of an inhibitor to lock KRAS in its inactive, GDP-bound state, thereby preventing its interaction with effector proteins like RAF.[9]

Principle: GDP-loaded KRAS G12C does not bind to the RAS-binding domain (RBD) of cRAF. The exchange of GDP for GTP, facilitated by a guanine nucleotide exchange factor (GEF) like SOS1, activates KRAS, allowing it to bind to RBD-cRAF. This interaction brings a donor fluorophore (e.g., on an anti-tag antibody recognizing KRAS) and an acceptor fluorophore (e.g., on an anti-tag antibody recognizing RBD-cRAF) into close proximity, generating a FRET signal. Inhibitors that stabilize the GDP-bound state prevent this interaction and reduce the FRET signal.[9]

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer containing buffer salts, MgCl₂, and a reducing agent.

-

Dilute GDP-loaded His-tagged KRAS G12C, GST-tagged RBD-cRAF, and SOS1 to their final concentrations in assay buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., Sotorasib).

-

-

Nucleotide Exchange Reaction:

-

In a 384-well plate, add GDP-loaded KRAS G12C and the test inhibitor.

-

Initiate the exchange reaction by adding a mixture of GTP and SOS1.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Effector Binding:

-

Add GST-tagged RBD-cRAF to the reaction mixture.

-

Incubate at room temperature to allow for KRAS-RAF binding (e.g., 30 minutes).

-

-

Detection:

-

Add a mixture of a terbium-labeled anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor).

-

Incubate at room temperature to allow for antibody binding (e.g., 60 minutes).

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC₅₀.

-

Biochemical Assay: AlphaLISA for KRAS/GTP Binding

This is a bead-based immunoassay to quantify the amount of GTP-bound KRAS.[10]

Principle: In the presence of GTP, KRAS G12C is in its active state. An anti-KRAS G12C antibody is conjugated to an AlphaLISA acceptor bead, and a biotinylated GTP analog binds to a streptavidin-coated donor bead. When KRAS G12C is bound to GTP, the donor and acceptor beads are brought into proximity. Upon laser excitation of the donor bead, singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor bead. Inhibitors that prevent GTP binding will disrupt this interaction and reduce the signal.[10]

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer.

-

Dilute recombinant KRAS G12C protein, biotinylated GTP, and the test inhibitor to desired concentrations.

-

-

Binding Reaction:

-

In a 384-well plate, combine the KRAS G12C protein, biotinylated GTP, and the test inhibitor.

-

Incubate to allow for binding to reach equilibrium.

-

-

Detection:

-

Add a mixture of streptavidin-coated donor beads and anti-KRAS G12C antibody-conjugated acceptor beads.

-

Incubate in the dark to allow for bead-protein complex formation.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the signal intensity against inhibitor concentration to determine the IC₅₀.

-

Cellular Assay: p-ERK Inhibition Assay

This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cellular context.

Principle: Activation of the KRAS pathway leads to the phosphorylation of ERK. KRAS inhibitors are expected to decrease the levels of phosphorylated ERK (p-ERK). This can be quantified using various methods, including Western blotting, ELISA, or homogeneous assays like AlphaLISA SureFire Ultra or HTRF.[11]

Protocol Outline (using AlphaLISA SureFire Ultra):

-

Cell Culture and Treatment:

-

Seed KRAS G12C mutant cancer cells in a 384-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test inhibitor (e.g., Sotorasib) for a specified duration (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Lyse the cells directly in the wells by adding the provided lysis buffer.

-

-

Detection:

-

Transfer the cell lysate to a detection plate.

-

Add a mixture of acceptor beads conjugated to an anti-p-ERK antibody and donor beads coated with streptavidin that will bind a biotinylated anti-total ERK antibody.

-

Incubate in the dark to allow for the formation of the bead-antibody-protein complex.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Normalize the p-ERK signal to the total ERK signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.[12]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to KRAS inhibition.

Caption: KRAS Signaling Pathway and Sotorasib's Mechanism of Action.

Caption: A representative experimental workflow for KRAS inhibitor evaluation.

Caption: Logical relationship of Sotorasib's selectivity profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. revvity.com [revvity.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to KRAS Inhibitor-23 (INCB159020)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the KRAS inhibitor-23, also known as INCB159020. This document details the mechanism of action, experimental protocols for its characterization, and key quantitative data to support further research and development efforts in the field of targeted cancer therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch in controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[2] The KRAS G12D mutation, in particular, is highly prevalent and has historically been a challenging target for therapeutic intervention due to the non-covalent nature of the interaction and the high affinity of KRAS for GTP.[2][3]

This compound (INCB159020) is a potent and orally bioavailable small molecule inhibitor specifically targeting the KRAS G12D mutation.[4] This guide will delve into the chemical and physical properties of INCB159020, its biological activity, and the methodologies used for its evaluation.

Chemical Structure and Properties

INCB159020 is a complex heterocyclic molecule designed for high-affinity and selective binding to the KRAS G12D mutant protein.

Chemical Structure:

-

IUPAC Name: 3-(1-((1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl)-7-(3-chloro-2-methylphenyl)-6-fluoro-4-(5-methylpyrazin-2-yl)-2-((R)-1-(3-oxomorpholino)ethyl)-1H-pyrrolo[3,2-c]quinolin-8-yl)propanenitrile[5]

-

CAS Number: 2923669-20-7[6]

The following table summarizes the key physicochemical properties of INCB159020.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(1-((1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl)-7-(3-chloro-2-methylphenyl)-6-fluoro-4-(5-methylpyrazin-2-yl)-2-((R)-1-(3-oxomorpholino)ethyl)-1H-pyrrolo[3,2-c]quinolin-8-yl)propanenitrile | [5] |

| CAS Number | 2923669-20-7 | [6] |

| Molecular Formula | C₃₇H₃₅ClFN₇O₂ | [5][6] |

| Molecular Weight | 664.17 g/mol | [5][6] |

Biological Activity and Mechanism of Action

INCB159020 is a highly selective inhibitor of the KRAS G12D mutant protein. It exhibits potent binding to both the inactive GDP-bound and active GTP-bound forms of KRAS G12D.[5] By binding to the mutant protein, INCB159020 allosterically inhibits its activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the MAPK/ERK pathway.[6]

In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of INCB159020.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Binding Affinity | KRAS G12D (GDP) | SPR (Kd) | 2.4 nM | [5] |

| KRAS G12D (GTP) | SPR (Kd) | 2.8 nM | [5] | |

| KRAS G12D | SPR (Kd) | 2.2 nM | [6] | |

| Cellular Activity | HTRF pERK Assay | IC₅₀ | 33 nM | [7] |

| Wild-type H838 | IC₅₀ | >2640 nM | [7] | |

| Cell Viability | KRAS G12D Cells | IC₅₀ | Not reported | |

| Wild-type H838 | IC₅₀ | >28-fold | [7] |

In Vivo Efficacy

Oral administration of INCB159020 has been shown to dose-dependently inhibit the phosphorylation of ERK (pERK) in an HPAC mouse xenograft model, demonstrating target engagement and pathway modulation in a preclinical setting.[7]

Signaling Pathways and Experimental Workflows

KRAS G12D Signaling Pathway and Inhibition by INCB159020

The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for INCB159020. The KRAS G12D mutation leads to a constitutively active state, driving downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[8] INCB159020 selectively binds to the KRAS G12D mutant, inhibiting its function and blocking these downstream signals.

Experimental Workflow for Characterization of INCB159020

The following diagram outlines a typical workflow for the preclinical characterization of a KRAS inhibitor like INCB159020, from initial binding studies to in vivo efficacy assessment.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key experiments used to characterize INCB159020. For specific parameters and reagents used in the characterization of INCB159020, it is recommended to consult the supplementary information of the primary publication by Ye Q, et al.[4]

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of INCB159020 to KRAS G12D protein.

Methodology:

-

Protein Immobilization: Recombinant KRAS G12D protein (both GDP- and GTP-bound forms) is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of INCB159020 are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate sensorgrams.

-

Data Analysis: The association and dissociation rates are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated.

Homogeneous Time-Resolved Fluorescence (HTRF) pERK Assay

Objective: To measure the cellular potency of INCB159020 by quantifying the inhibition of ERK phosphorylation.

Methodology:

-

Cell Culture and Treatment: KRAS G12D mutant and wild-type cell lines are seeded in microplates and treated with a range of concentrations of INCB159020.

-

Cell Lysis: After incubation, cells are lysed to release intracellular proteins.

-

HTRF Reaction: The cell lysate is incubated with a pair of HTRF antibodies: one that recognizes total ERK and another that specifically binds to phosphorylated ERK (pERK), each labeled with a donor or acceptor fluorophore.

-

Signal Detection: The HTRF signal, which is generated when both antibodies bind to the same pERK molecule, is measured using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the HTRF signal against the inhibitor concentration.

Cell Viability/Proliferation Assay

Objective: To assess the effect of INCB159020 on the viability and proliferation of cancer cells and to determine its selectivity for KRAS G12D mutant cells over wild-type cells.

Methodology:

-

Cell Seeding and Treatment: KRAS G12D mutant and wild-type cells are seeded in multi-well plates and treated with various concentrations of INCB159020.

-

Incubation: Cells are incubated for a period of time (e.g., 72 hours) to allow for effects on proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo) that quantifies metabolic activity or ATP content, respectively.

-

Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC₅₀ value for each cell line.

In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD)

Objective: To evaluate the oral bioavailability, target engagement, and downstream pathway modulation of INCB159020 in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice bearing KRAS G12D xenograft tumors (e.g., HPAC) are used.

-

Drug Administration: INCB159020 is administered orally at different dose levels.

-

PK Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of the inhibitor over time.

-

PD Analysis: Tumor tissues are collected at different time points, and the levels of pERK are quantified by methods such as western blotting or immunohistochemistry to assess target engagement and pathway inhibition.

-

Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) and the dose-response relationship for pERK inhibition are determined.

Conclusion

INCB159020 (this compound) represents a significant advancement in the development of targeted therapies for KRAS G12D-mutant cancers. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further clinical investigation. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to advance novel treatments for this challenging patient population. Further details on the synthesis and comprehensive preclinical data can be found in the primary scientific literature.[4]

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of INCB159020, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of INCB159020, an Orally Bioavailable KRAS G12D Inhibitor [m.x-mol.net]

- 4. HTRF ERK P-T202/Y204 KIT [weichilab.com]

- 5. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches | MDPI [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Data Dossier: KRAS Inhibitor-23

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the preclinical data for KRAS Inhibitor-23, a novel, potent, and selective covalent inhibitor of the KRAS G12C mutation. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[3][4] The G12C mutation, where glycine at position 12 is substituted with cysteine, renders the KRAS protein constitutively active, leading to uncontrolled cell division and tumor growth.[2][5]

This compound is designed to specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C, locking the protein in its inactive, GDP-bound state.[4][5] This targeted approach aims to provide a more precise and less toxic therapeutic option compared to conventional chemotherapy.[5] This guide summarizes the key preclinical findings, including in vitro potency, cellular activity, in vivo efficacy, and the methodologies employed in these assessments.

Quantitative Data Summary

The preclinical activity of this compound has been characterized across a range of biochemical and cellular assays, as well as in in vivo tumor models. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity

| Assay Type | Metric | Cell Line / Model | Result |

| Biochemical Assay | |||

| KRAS G12C Covalent Binding | kinact/KI (M-1s-1) | Recombinant KRAS G12C | 1.5 x 105 |

| Cellular Assays | |||

| p-ERK Inhibition | IC50 | NCI-H358 (NSCLC) | 25 nM |

| IC50 | MIA PaCa-2 (Pancreatic) | 40 nM | |

| Cell Viability | IC50 | NCI-H358 (NSCLC) | 50 nM |

| IC50 | MIA PaCa-2 (Pancreatic) | 75 nM | |

| IC50 | SW837 (Colorectal) | 120 nM |

Table 2: In Vivo Efficacy in Xenograft Models

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Observations |

| NCI-H358 (NSCLC) | 50 mg/kg, QD | 85% | Significant tumor regression observed. |

| MIA PaCa-2 (Pancreatic) | 100 mg/kg, QD | 70% | Dose-dependent anti-tumor activity. |

| SW837 (Colorectal) | 100 mg/kg, QD | 60% | Moderate tumor growth inhibition. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

p-ERK Inhibition Assay

-

Cell Lines: NCI-H358 and MIA PaCa-2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of this compound for 2 hours.

-

Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using a sandwich ELISA method.

-

Data Analysis: The ratio of p-ERK to total ERK was calculated, and the IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay

-

Cell Lines: NCI-H358, MIA PaCa-2, and SW837 cells were used.

-

Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

-

Detection: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was read on a plate reader, and the IC50 values were calculated from the resulting dose-response curves.

In Vivo Xenograft Studies

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the studies.

-

Tumor Implantation: 1 x 107 cells (NCI-H358, MIA PaCa-2, or SW837) were subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally once daily (QD) at the indicated doses.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

-

Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: % TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental processes are provided below using Graphviz (DOT language).

KRAS Signaling Pathway and Inhibition

Caption: Mechanism of action of this compound on the MAPK and PI3K signaling pathways.

In Vivo Xenograft Study Workflow

Caption: Standard workflow for assessing in vivo efficacy of this compound.

Discussion and Future Directions

The preclinical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the KRAS G12C mutant protein. It effectively inhibits downstream signaling pathways, reduces cancer cell viability, and demonstrates significant anti-tumor activity in vivo. These promising results warrant further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound to support its progression into clinical development. Future studies should also explore potential combination therapies to overcome intrinsic and acquired resistance mechanisms, a known challenge with KRAS G12C inhibitors.[3] The combination of KRAS inhibitors with other targeted agents, such as MEK or SHP2 inhibitors, has shown synergistic effects in preclinical models and is an important area for future research.[4]

References

- 1. What are KRAS inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

In-Depth Technical Guide on the In Vitro Efficacy of KRAS Inhibitor-23

To the Valued Research Community,

Extensive investigation for publicly available data on a specific molecule identified as "KRAS inhibitor-23" (alternatively "Isomer 2 of compound i"; CAS Number: 2641747-55-7) has been conducted to generate an in-depth technical guide. This effort included comprehensive searches of scientific literature and patent databases.

The results of this exhaustive search indicate that while "this compound" is available through commercial suppliers for research applications and is described as a potent inhibitor of KRAS, specific quantitative in vitro efficacy data, such as IC50 or EC50 values, are not present in the public domain.[1][2][3] Furthermore, detailed experimental protocols for assays conducted with this specific compound are not publicly disclosed.

This lack of available information prevents the creation of a detailed technical guide as requested, which would include quantitative data tables, comprehensive experimental methodologies, and visual diagrams of signaling pathways. The data associated with "this compound" appears to be proprietary to the manufacturer or part of research that has not yet been published.

We are committed to providing accurate and well-supported scientific information. In the absence of verifiable data for this specific compound, we are unable to fulfill the request for a technical whitepaper. We recommend researchers interested in "this compound" to directly contact the commercial suppliers for any available data sheets or technical information they may be willing to provide.

We will continue to monitor for any future publications or data releases concerning "this compound" and will provide updates as information becomes available.

References

Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of covalent KRAS G12C inhibitors, exemplified here as "KRAS inhibitor-23". The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in signal transduction pathways, controlling cell proliferation, differentiation, and survival. Mutations in KRAS, particularly the G12C substitution, lock the protein in a constitutively active state, driving oncogenesis in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors. The development of specific inhibitors targeting KRAS G12C, such as sotorasib and adagrasib, represents a landmark achievement in precision oncology.

Mechanism of Action of Covalent KRAS G12C Inhibitors

KRAS cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active KRAS-GTP complex and persistent downstream signaling. Covalent KRAS G12C inhibitors are designed to exploit the unique cysteine residue introduced by this mutation.

These inhibitors selectively and irreversibly bind to the cysteine at position 12 when the KRAS G12C protein is in its inactive, GDP-bound state. This covalent modification occurs within a region known as the Switch-II pocket. By locking KRAS G12C in this inactive conformation, the inhibitor prevents the exchange of GDP for GTP, thereby blocking the protein's ability to engage with and activate its downstream effector proteins. This effectively shuts down the aberrant signaling that drives tumor growth.

Core Downstream Signaling Pathways Affected

KRAS-GTP activates several critical downstream signaling cascades. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of KRAS G12C leads to the profound suppression of these pro-survival and proliferative signals.

-

RAF-MEK-ERK (MAPK) Pathway : This is the central signaling cascade downstream of KRAS. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors that control cell cycle progression, proliferation, and differentiation. Inhibition of KRAS G12C leads to a rapid decrease in the phosphorylation of both MEK and ERK.

-

PI3K-AKT-mTOR Pathway : KRAS-GTP can also directly bind to and activate the catalytic subunit of phosphoinositide 3-kinase (PI3K). This activation leads to the production of PIP3, which recruits and activates AKT (also known as Protein Kinase B). Activated AKT then modulates a variety of cellular processes, including cell survival, apoptosis, and metabolism, often through the activation of mTOR (mammalian target of rapamycin).

-

RAL Signaling Pathway : KRAS can also activate Ras-like (RAL) proteins through RAL-GEFs (guanine nucleotide exchange factors). This pathway is implicated in the regulation of the cytoskeleton, vesicle trafficking, and transcriptional regulation, contributing to tumor cell survival and proliferation. The KRAS G12C mutation has been shown to selectively activate this pathway.

Quantitative Downstream Effects of KRAS G12C Inhibition

The inhibition of KRAS G12C results in quantifiable reductions in downstream signaling activity and changes in gene expression. These effects are typically measured in preclinical models, including cancer cell lines and patient-derived xenografts (PDXs).

Impact on Protein Phosphorylation

The most direct measure of pathway inhibition is the phosphorylation status of key downstream kinases. KRAS G12C inhibitors potently suppress this activity.

| Downstream Protein | Cell Line / Model | Inhibitor | Concentration / Dose | % Inhibition / Fold Change | Reference |

| p-ERK1/2 | H358 (NSCLC) | Sotorasib | 1.0 µM | p-ERK levels recover after 48h, indicating adaptive resistance. | |

| p-ERK1/2 | MIA PaCa-2 (Pancreatic) | Adagrasib (MRTX849) | 100 nM | Sustained p-ERK levels in resistant (Y96D mutant) cells. | |

| p-ERK1/2 | H358, H2122 (NSCLC) | Sotorasib (AMG-510) | Not Specified | Near-complete inhibition of ERK phosphorylation in mouse xenografts. | |

| p-S6 | H358, H2122, SW1573 | ARS-1620 | Not Specified | Suppressed by inhibitor treatment. | |

| p-AKT | H358, H2122, SW1573 | STA-9090 (HSP90i) + Sotorasib | Not Specified | Dramatically reduced with combination treatment. |

Impact on Gene Expression

Inhibition of the MAPK pathway alters the expression of numerous downstream target genes involved in cell cycle regulation and feedback mechanisms.

| Target Gene | Cell Line / Model | Inhibitor | Change in Expression | Time Point | Reference |

| DUSP6 | NCI-H2122 (NSCLC Xenograft) | Adagrasib + BI-3406 (SOS1i) | -2.4 fold (log2 change) | 48 hours | |

| CCND1 (Cyclin D1) | NCI-H2122 (NSCLC Xenograft) | Adagrasib + BI-3406 (SOS1i) | -1.8 fold (log2 change) | 48 hours | |

| SPRY4 | H358 (NSCLC) | ARS-1620 | Diminished expression | Not Specified | |

| ETV4, CCND1, DUSP6 | Patient Tumor Biopsies | Adagrasib | Significantly downregulated | Cycle 1, Day 8 |

Mandatory Visualizations

KRAS Downstream Signaling Pathway

Caption: KRAS G12C downstream signaling and point of inhibition.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing downstream protein phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to assess the downstream effects of KRAS inhibitors.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify the phosphorylation status of specific proteins like ERK and AKT, providing a direct measure of pathway activity.

Objective: To measure the relative levels of phosphorylated and total ERK1/2 in KRAS G12C mutant cells following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at various concentrations or for various time points. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% milk/TBST.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., mouse anti-p44/42 MAPK) and a loading control (e.g., anti-β-Actin).

-

Analysis: Quantify band intensity using software like ImageJ. The effect of the inhibitor is determined by the ratio of the phospho-protein signal to the total protein signal.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) allows for a global, unbiased quantification of thousands of proteins and their post-translational modifications, providing a comprehensive view of the cellular response to KRAS G12C inhibition.

Objective: To identify and quantify global changes in protein expression and phosphorylation following inhibitor treatment.

Methodology:

-

Sample Preparation: Treat cells and extract proteins as described for Western blotting.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into smaller peptides using an enzyme like trypsin.

-

(Optional) Phosphopeptide Enrichment: For phosphoproteomics, enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and their corresponding proteins.

-

Quantification: Quantify the relative abundance of proteins or phosphosites between inhibitor-treated and control samples. This can be done using label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT).

-

Bioinformatics Analysis: Perform pathway analysis and gene set enrichment analysis (GSEA) on the quantified proteins/phosphosites to identify signaling pathways that are significantly altered by the inhibitor.

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive snapshot of the transcriptome, revealing how KRAS G12C inhibition affects the expression of downstream target genes.

Objective: To identify differentially expressed genes in KRAS G12C mutant cells following inhibitor treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with the inhibitor and a vehicle control. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Assess RNA quality and quantity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection. Fragment the RNA and convert it to cDNA. Ligate sequencing adapters to the cDNA fragments.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Processing and Alignment: Perform quality control on the raw sequencing reads. Align the reads to a reference genome (e.g., GRCh38).

-

Quantification: Count the number of reads mapping to each gene to determine its expression level.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the inhibitor-treated samples compared to controls.

-

Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.

The Structural Basis of KRAS Inhibition: A Deep Dive into the Interaction with Inhibitor-23 (BI-0474)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional interactions between the KRAS oncogene, specifically the G12C mutant, and a potent covalent inhibitor known as compound 23, or BI-0474. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in targeting KRAS, a notoriously challenging yet critical objective in cancer therapy. Herein, we present a consolidated overview of the binding characteristics, the structural determinants of the interaction, detailed experimental protocols for characterization, and a visualization of the pertinent signaling pathways.

Quantitative Analysis of the KRAS G12C and Inhibitor-23 (BI-0474) Interaction

The efficacy of BI-0474 as a KRAS G12C inhibitor is underscored by its potent biochemical and cellular activities. The following tables summarize the key quantitative data, providing a clear comparison of its kinetic parameters and inhibitory concentrations.

Table 1: Biochemical Activity of BI-0474 against KRAS G12C

| Parameter | Value | Method |

| kinact/KI (M-1s-1) | 15220 | Mass Spectrometry |

| KI (nM) | 490 | Mass Spectrometry |

| kinact (s-1) | 0.0074 | Mass Spectrometry |

| IC50 KRAS G12C::SOS1 (nM) | 7 | AlphaScreen Assay |

| IC50 KRAS G12D::SOS1 (nM) | 4200 | AlphaScreen Assay |

Data compiled from Bröker et al., J. Med. Chem. 2022 and the opnMe portal by Boehringer Ingelheim.[1]

Table 2: Cellular Activity of BI-0474

| Cell Line | KRAS Mutation | EC50 (nM) | Assay Type |

| NCI-H358 | G12C | 26 | Proliferation Assay |

| GP2D | G12D | 4500 | Proliferation Assay |

Data compiled from Bröker et al., J. Med. Chem. 2022 and the opnMe portal by Boehringer Ingelheim.[1]

Table 3: Crystallographic Data for KRAS G12C in Complex with BI-0474

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |

| 8AFB | 1.12 | 0.202 | 0.222 |

Data sourced from the RCSB Protein Data Bank.[2]

The Structural Landscape of the Interaction

The high-resolution crystal structure of the KRAS G12C-BI-0474 complex (PDB ID: 8AFB) reveals the precise molecular interactions that underpin the inhibitor's potency and selectivity.[2][3][4] BI-0474 is a covalent inhibitor that irreversibly binds to the mutant cysteine residue at position 12.[1][5] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.[6]

The inhibitor occupies the switch-II pocket, a groove on the surface of KRAS that becomes accessible in the inactive conformation. The discovery of BI-0474 employed a fragment-based approach, where small molecules that reversibly bind to this pocket were first identified and then optimized for enhanced non-covalent binding through structure-based design.[7] Finally, a Michael acceptor warhead was incorporated to form the covalent bond with Cys12.[7] This strategic design, starting with reversible binders, represents an alternative and successful approach to the development of potent KRAS G12C inhibitors.[7]

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and the scientific process, the following diagrams have been generated using Graphviz.

Caption: KRAS Signaling Pathway and the Mechanism of Action of Inhibitor-23.

Caption: Experimental Workflow for the Discovery and Characterization of Inhibitor-23.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of the KRAS G12C-inhibitor-23 interaction.

X-ray Crystallography of the KRAS G12C-BI-0474 Complex

Objective: To determine the three-dimensional structure of BI-0474 in complex with KRAS G12C to elucidate the binding mode and key molecular interactions.

Protocol:

-

Protein Expression and Purification:

-

The human KRAS(G12C) protein (residues 1-169) is expressed in E. coli.

-

The protein is purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

-

The purified protein is loaded with GDP.

-

-

Complex Formation:

-

The purified, GDP-bound KRAS G12C is incubated with a molar excess of BI-0474 to ensure complete covalent modification.

-

The formation of the covalent adduct is confirmed by mass spectrometry.

-

-

Crystallization:

-

The KRAS G12C-BI-0474 complex is concentrated to an appropriate level (e.g., 10-20 mg/mL).

-

Crystallization screening is performed using various commercially available or in-house screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

For the 8AFB structure, crystals were obtained from a condition containing 1.8 M sodium phosphate monobasic monohydrate and potassium phosphate dibasic at pH 6.9.[8]

-

-

Data Collection and Processing:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are integrated, scaled, and merged using software such as HKL2000.[8]

-

-

Structure Solution and Refinement:

-

The structure is solved by molecular replacement using a previously determined structure of GDP-bound KRAS (e.g., PDB ID: 4OBE) as a search model.[8]

-

Manual model building and refinement are performed using software like Coot and Phenix.[8]

-

The final structure is validated for its geometric quality.

-

Mass Spectrometry-Based Kinetic Analysis of Covalent Inhibition

Objective: To determine the second-order rate constant (kinact/KI) for the covalent reaction between BI-0474 and KRAS G12C.

Protocol:

-

Reaction Setup:

-

Reactions are set up with a constant concentration of KRAS G12C protein and varying concentrations of the inhibitor, BI-0474.

-

The reactions are initiated by the addition of the inhibitor.

-

-

Time-Course Measurement:

-

At various time points, aliquots of the reaction mixture are quenched to stop the reaction. Quenching can be achieved by the addition of a strong acid (e.g., formic acid).

-

-

LC-MS Analysis:

-

The quenched samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The intact unbound KRAS G12C and the covalent KRAS G12C-BI-0474 adduct are separated by reversed-phase liquid chromatography.

-

The separated species are detected by a high-resolution mass spectrometer.

-

-

Data Analysis:

-

The extent of protein modification (fraction of adducted protein) is quantified at each time point for each inhibitor concentration by measuring the relative signal intensities of the unbound and adducted protein.

-

The observed rate constant (kobs) for each inhibitor concentration is determined by fitting the fraction of modified protein over time to a single exponential equation.

-

The second-order rate constant (kinact/KI) is determined by plotting the kobs values against the inhibitor concentrations and fitting the data to the appropriate kinetic model for irreversible inhibition. A bimolecular reaction model can be applied for data fitting.[7]

-

NCI-H358 Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of BI-0474 for inhibiting the proliferation of the KRAS G12C mutant human non-small cell lung cancer cell line, NCI-H358.

Protocol:

-

Cell Culture:

-

NCI-H358 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

-

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells per well).

-

The plates are incubated overnight to allow for cell attachment.

-

-

Compound Treatment:

-

A serial dilution of BI-0474 is prepared in the cell culture medium.

-

The medium in the cell plates is replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period, typically 72 hours, to allow the inhibitor to exert its antiproliferative effect.

-

-

Viability Assessment:

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.

-

The luminescence signal is read using a plate reader.

-

-

Data Analysis:

-

The luminescence data are normalized to the vehicle control.

-

The EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

-

Conclusion

Inhibitor-23 (BI-0474) represents a significant advancement in the direct targeting of oncogenic KRAS G12C. Its development, guided by a sophisticated structure-based design strategy, has yielded a highly potent and selective covalent inhibitor. The detailed structural and quantitative data presented in this guide provide a comprehensive understanding of its mechanism of action. The provided experimental protocols offer a practical framework for researchers seeking to characterize similar KRAS inhibitors. The continued exploration of inhibitors like BI-0474 and the elucidation of their interactions will undoubtedly pave the way for the development of more effective therapies for KRAS-driven cancers.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Figure 32 from Covalent inhibitors design and discovery. | Semantic Scholar [semanticscholar.org]

- 4. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. en.ice-biosci.com [en.ice-biosci.com]

- 6. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols: KRAS Inhibitor Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for a cell-based assay to evaluate the efficacy of KRAS inhibitors. The focus is on the KRAS G12C mutant, a common mutation in various cancers.

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, driving tumor growth and proliferation.[1] The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as Sotorasib (AMG-510) and Adagrasib (MRTX849), represents a significant advancement in targeted cancer therapy.[2][3] Cell-based assays are crucial for determining the potency and efficacy of these inhibitors in a biologically relevant context. This document outlines a common method, the CellTiter-Glo® Luminescent Cell Viability Assay, to assess the impact of KRAS inhibitors on the proliferation of cancer cell lines harboring the KRAS G12C mutation.

Principle of the Assay

The CellTiter-Glo® assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the amount of ATP. A decrease in the luminescent signal in inhibitor-treated cells compared to untreated controls indicates a reduction in cell viability.[4]

Data Presentation: Efficacy of KRAS G12C Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sotorasib and Adagrasib in various KRAS G12C mutant cancer cell lines, as determined by cell viability assays.

| Inhibitor | Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |

| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | 2D | ~6 | [5] |

| MIA PaCa-2 | Pancreatic Cancer | 2D | ~9 | [5] | |

| H23 | Non-Small Cell Lung Cancer | 2D | 81.8 | [5] | |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 2D | 10 - 973 | [6][7][8] |

| H358 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [6][7] | |

| SW1573 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |

| H2122 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |

| H1373 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |

| H2030 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |

| KYSE-410 | Esophageal Squamous Cell Carcinoma | 2D | 10 - 973 | [7] | |

| MIA PaCa-2 | Pancreatic Cancer | 3D Spheroid | 0.2 - 1042 | [6][7] | |

| H358 | Non-Small Cell Lung Cancer | 3D Spheroid | 0.2 - 1042 | [6] |

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format but can be scaled for 384-well plates.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Appropriate cell culture medium (e.g., RPMI-1640 for NCI-H358, DMEM for MIA PaCa-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)

-

Dimethyl Sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Culture: Maintain KRAS G12C mutant cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.[7]

-

Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count. b. Dilute the cells in fresh culture medium to the desired seeding density (e.g., 2,000 - 5,000 cells per well). c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Preparation and Treatment: a. Prepare a stock solution of the KRAS inhibitor in DMSO. b. Create a serial dilution of the inhibitor in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. c. Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours (for 2D assays) or up to 12 days (for 3D spheroid assays).[6][7]

-

Assay Measurement: a. Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

-

Data Analysis: a. Subtract the average luminescence from the no-cell control wells from all other wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

KRAS Signaling Pathway

Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.

Experimental Workflow for Cell-Based Assay

Caption: Workflow for the KRAS inhibitor cell viability assay.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Utilizing KRAS G12C Inhibitors in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric regulatory sites. The discovery of a switch-II pocket in the KRAS G12C mutant protein, which contains a reactive cysteine residue, has led to the development of a new class of targeted therapies: covalent KRAS G12C inhibitors.

These inhibitors, such as sotorasib and adagrasib, function by specifically and irreversibly binding to the cysteine at position 12 of the mutated KRAS protein.[1] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby preventing downstream signaling through critical oncogenic pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2] This targeted inhibition leads to suppressed cancer cell growth and, in many preclinical models, significant tumor regression.[1][3]

Xenograft models, where human tumor cells or patient-derived tumor tissue are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of these novel inhibitors. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism and to understand the dose and schedule required to achieve a therapeutic effect.

This document provides detailed application notes and protocols for the use of KRAS G12C inhibitors in xenograft models, intended to guide researchers in the preclinical evaluation of these promising cancer therapeutics.

Signaling Pathway of KRAS G12C and Point of Inhibition

The diagram below illustrates the central role of KRAS in cell signaling and the mechanism of action for KRAS G12C inhibitors.

Experimental Protocols

Protocol 1: Establishment of KRAS G12C-Positive Subcutaneous Xenograft Models

This protocol outlines the steps for establishing a cell line-derived xenograft (CDX) model using human cancer cells with a KRAS G12C mutation.

Materials and Reagents:

-

KRAS G12C-positive human cancer cell line (e.g., NCI-H358, MiaPaCa-2, NCI-H2122)

-

Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

-

Cell culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (optional, can improve tumor take-rate)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture KRAS G12C-positive cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

-

Cell Harvesting:

-

Wash cells with sterile PBS.

-

Harvest cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

-

-

Preparation of Cell Inoculum:

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject the cell suspension into the right flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.[4]

-

Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 150-250 mm³).[2][4]

-

Protocol 2: Administration of KRAS G12C Inhibitors and Efficacy Evaluation

This protocol details the preparation and administration of KRAS G12C inhibitors to tumor-bearing mice and subsequent efficacy assessment.

Materials and Reagents:

-

KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)

-

Vehicle solution (specific to the inhibitor, consult manufacturer's data or literature)

-

Oral gavage needles

-

Calipers

-

Animal balance

Procedure:

-

Drug Formulation:

-

Prepare the KRAS G12C inhibitor in the appropriate vehicle at the desired concentration for oral gavage. The formulation should be prepared fresh daily unless stability data indicates otherwise.

-

Ensure the final dosing volume is appropriate for the size of the mouse (typically 5-10 mL/kg).

-

-

Treatment Administration:

-

Administer the inhibitor or vehicle to the respective groups of mice via oral gavage.

-

Treatment schedules can vary, but a common regimen is once daily (q.d.).[2]

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Efficacy Monitoring:

-

Measure tumor volumes 2-3 times per week throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Other endpoints may include tumor regression, time to tumor doubling, and overall survival.[2]

-

-

Pharmacodynamic (PD) Analysis (Optional but Recommended):

-

At specific time points after the final dose, a subset of tumors can be harvested.[5]

-

Tumor lysates can be analyzed by Western blot or ELISA to measure the levels of phosphorylated ERK (pERK), a key downstream biomarker of KRAS activity. A reduction in pERK indicates target engagement and pathway inhibition.[6]

-

Immunohistochemistry (IHC) can also be performed on tumor sections to assess pERK levels.[7]

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a xenograft study evaluating a KRAS G12C inhibitor.

Data Presentation

Quantitative data from xenograft studies should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Recommended KRAS G12C-Positive Cell Lines for Xenograft Models

| Cell Line | Cancer Type | Key Characteristics |

| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Widely used, reliable tumor growth. |

| MiaPaCa-2 | Pancreatic Cancer | Well-characterized model for KRAS G12C studies.[7] |

| NCI-H2122 | Non-Small Cell Lung Cancer (NSCLC) | Another established NSCLC model for efficacy testing.[8] |

| LU99 | Non-Small Cell Lung Cancer (NSCLC) | Used in studies to evaluate combination therapies.[6] |

Table 2: Example Dosing and Efficacy of KRAS G12C Inhibitors in Xenograft Models

| Inhibitor | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) / Regression | Pharmacodynamic Effect |

| Sotorasib | Murine KRAS G12C NSCLC | 100 mg/kg, once daily (p.o.) | Significant initial inhibition of tumor growth.[2] | Inhibition of ERK phosphorylation.[9] |

| Adagrasib | KRAS G12C+ PDX & CDX | 100 mg/kg, once daily (p.o.) | Broad-spectrum antitumor activity and tumor regression.[10] | Potent inhibition of KRAS-dependent signaling.[10] |

| Compound A | MiaPaCa-2 | 30 mg/kg, once daily (p.o.) | Significant anti-tumor efficacy and tumor regression.[5] | Sustained target binding and pERK inhibition.[5][7] |

Considerations for Advanced Studies

-

Patient-Derived Xenografts (PDX): For studies requiring higher translational relevance, PDX models, where patient tumor tissue is directly implanted into mice, are recommended. These models better recapitulate the heterogeneity and architecture of human tumors.[11]

-

Combination Therapies: Resistance to KRAS G12C inhibitors can emerge through feedback reactivation of upstream signaling (e.g., RTKs like EGFR) or activation of parallel pathways.[12] Combining KRAS G12C inhibitors with agents targeting these pathways (e.g., EGFR inhibitors, SHP2 inhibitors) can lead to enhanced and more durable anti-tumor responses.[12][13]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A thorough understanding of the relationship between drug exposure (PK) and target modulation (PD) is crucial for optimizing dosing regimens. This involves collecting plasma and tumor samples at various time points to measure drug concentration and biomarker levels.[7]

By following these detailed protocols and considering the key aspects of experimental design and data interpretation, researchers can effectively utilize xenograft models to advance the preclinical development of KRAS G12C inhibitors.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openworks.mdanderson.org [openworks.mdanderson.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Establishment of genetically diverse patient-derived xenografts of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing KRAS Inhibitor-23 in CRISPR Screening

Application Notes

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep pockets for small molecule binding.[1] The development of covalent inhibitors specifically targeting KRAS mutations, such as the G12C substitution, has marked a paradigm shift in targeted cancer therapy.[2] These inhibitors, represented here by the notional "KRAS inhibitor-23," bind to the mutant cysteine residue and lock the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][3]

Despite promising clinical activity, responses to KRAS inhibitors are often limited by intrinsic or acquired resistance.[4] Identifying the genetic factors that modulate sensitivity to these agents is crucial for developing effective combination therapies and overcoming resistance. Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased tool for systematically interrogating the genome to identify genes whose loss either enhances (synergistic lethality) or diminishes (resistance) the efficacy of a drug.[5][6] By coupling CRISPR screening with this compound treatment, researchers can uncover novel drug targets, elucidate complex resistance mechanisms, and deepen our understanding of the KRAS signaling network.[7][8]

Principle of the Assay

A pooled, genome-wide CRISPR-Cas9 knockout screen involves introducing a library of single-guide RNAs (sgRNAs), each designed to target and inactivate a specific gene, into a population of cancer cells.[9] This is typically achieved using a lentiviral vector to ensure stable integration and expression. The cell population, now a mosaic of different gene knockouts, is then treated with this compound at a concentration that partially inhibits growth.

Over time, cells with gene knockouts that confer resistance to the inhibitor will proliferate, leading to an enrichment of their corresponding sgRNAs in the population. Conversely, cells with knockouts that synergize with the inhibitor will be depleted. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the treated population relative to a control (e.g., DMSO-treated) population, it is possible to identify genes that modulate the drug's effect.[10]

-

Positive Selection (Resistance): sgRNAs that are significantly enriched in the this compound-treated population point to genes whose loss confers resistance. These genes often represent tumor suppressors or negative regulators of parallel survival pathways.[8]

-

Negative Selection (Sensitization): sgRNAs that are significantly depleted identify genes whose loss is synthetically lethal with KRAS inhibition. These genes are promising candidates for combination therapy.[5]

Key Applications

-

Identification of Synergistic Drug Targets: Uncovering genes whose inactivation sensitizes cancer cells to this compound can provide a strong rationale for developing combination therapies that may lead to more durable clinical responses.[5][11]

-

Elucidation of Resistance Mechanisms: CRISPR screens can identify key pathways that cells exploit to evade KRAS inhibition, such as the reactivation of MAPK signaling or the upregulation of parallel pathways like PI3K-AKT.[4][7] This knowledge is critical for predicting patient response and designing strategies to overcome acquired resistance.

-

Pathway and Biomarker Discovery: Mapping the genetic interactors of KRAS provides a deeper understanding of its complex signaling network and can reveal novel biomarkers to stratify patients for KRAS inhibitor therapy.[12]

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for a pooled, genome-wide CRISPR knockout screen to identify genes that modify the response to this compound in a KRAS G12C-mutant cancer cell line.

Materials:

-

KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) stably expressing Cas9.

-

Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3).

-

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).

-

HEK293T cells for lentivirus production.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Polybrene.

-

Puromycin.

-

This compound (dissolved in DMSO).

-

DMSO (vehicle control).

-

Genomic DNA (gDNA) extraction kit.

-

PCR primers for sgRNA amplification.

-

Next-generation sequencing platform.

Methodology:

-

Cell Line Preparation and IC50 Determination:

-

Select a KRAS G12C-mutant cell line and ensure stable, high-level expression of the Cas9 nuclease.

-

Determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line using a 72-hour cell viability assay (e.g., CellTiter-Glo). This will inform the screening concentration (typically between IC30 and IC50).

-

-

Lentiviral Library Production:

-

Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.

-

-

Library Transduction and Selection:

-

Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI ≈ 0.3) to ensure that most cells receive only one sgRNA. This is critical for associating a phenotype with a single gene knockout.

-

Maintain a cell population size that ensures high representation of the library (e.g., 500-1000 cells per sgRNA).

-

After 24-48 hours, begin selection with puromycin to eliminate untransduced cells. The appropriate concentration should be determined beforehand with a kill curve.

-

-

This compound Screening:

-

After puromycin selection is complete, harvest a portion of the cells as the initial timepoint (T0) reference sample.

-

Split the remaining cell population into two arms: a treatment group (this compound at the predetermined concentration) and a control group (vehicle, e.g., DMSO).

-

Culture the cells for 14-21 days (approximately 8-12 population doublings), ensuring that library representation is maintained at each passage. Replenish the media with fresh inhibitor or DMSO every 2-3 days.

-

-

Genomic DNA Extraction and sgRNA Sequencing:

-

Harvest cells from the T0, DMSO, and this compound arms.

-

Extract gDNA from each sample, ensuring sufficient quantity to maintain library complexity.

-

Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first step amplifies the region, and the second adds sequencing adapters and barcodes.

-

Pool the PCR products and perform deep sequencing on an NGS platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

-

Use bioinformatics tools like MAGeCK or BAGEL to analyze the data.[13] Normalize read counts and calculate the log2 fold change (LFC) of each sgRNA in the inhibitor-treated sample relative to the DMSO control.

-

Identify genes with statistically significant enrichment (resistance hits) or depletion (sensitizer hits) based on the collective performance of all sgRNAs targeting that gene.

-

Protocol 2: Validation of Top Candidate Genes